molecular formula C19H21ClF2N4O B1150132 NMS-1116354

NMS-1116354

Cat. No.: B1150132
Attention: For research use only. Not for human or veterinary use.
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Description

NMS-1116354 is a small molecule dual inhibitor identified for its action against Cdc7 (Cell Division Cycle 7-related protein kinase) and CDK9 (Cyclin-dependent kinase 9) . This mechanism positions it as a candidate for investigating targeted cancer therapies, particularly in the context of oncogenesis driven by dysregulated DNA replication and transcription. Cdc7 kinase plays a critical role in the initiation of DNA replication by phosphorylating components of the DNA helicase machinery, such as the MCM2 protein . It is frequently overexpressed in various tumors, and its inhibition can selectively induce apoptosis in cancer cells . Concurrently, CDK9 regulates transcription elongation by RNA Polymerase II, and its inhibition can suppress the expression of short-lived survival proteins in cancer cells, such as MCL-1 . The dual inhibition of Cdc7 and CDK9 by a single compound like this compound offers a multifaceted approach to disrupt cancer cell proliferation and survival pathways. Research into similar dual Cdc7/Cdk9 inhibitors has demonstrated potent suppression of T cell activation and proliferation, which is a critical consideration for its potential impact on the adaptive immune response in a therapeutic context . This compound is provided for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H21ClF2N4O

Appearance

Solid powder

Synonyms

NMS1116354;  NMS-1116354;  NMS 1116354.; NONE

Origin of Product

United States

Molecular Mechanism of Action of Nms 1116354

Dual Kinase Inhibition Profile

The compound demonstrates a potent and selective inhibitory action against CDC7 kinase, while also exhibiting significant cross-reactivity with CDK9. aacrjournals.orgresearchgate.net

NMS-1116354 is a potent, ATP-competitive small molecule inhibitor of CDC7 kinase, with activity in the low nanomolar range. aacrjournals.orgresearchgate.net When tested against a broad panel of over 50 kinases, it displayed high selectivity, with CDK9 being the only other kinase for which significant cross-reactivity was observed. aacrjournals.orgresearchgate.net This specificity for CDC7 is crucial to its primary mechanism of action.

Potency and Selectivity for CDC7 Kinase.

Inhibition of DNA Replication Initiation

A primary consequence of CDC7 inhibition by this compound is the disruption of the initiation phase of DNA replication. aacrjournals.orgvaluebasedcancer.com This is a distinct mechanism compared to many conventional chemotherapeutic agents that target the elongation step of DNA synthesis. valuebasedcancer.com

This compound effectively inhibits the phosphorylation of Serine 40 (Ser40) on the Minichromosome Maintenance Complex Component 2 (MCM2), a key substrate of CDC7 kinase. aacrjournals.orgresearchgate.netsmolecule.com The phosphorylation of MCM2 by CDC7 is an essential event for the initiation of DNA replication. aacrjournals.orgresearchgate.net By preventing this phosphorylation, this compound effectively blocks the start of DNA synthesis. aacrjournals.orgresearchgate.netsmolecule.com This inhibition of MCM2 phosphorylation has been observed in a dose-dependent manner in both in vitro and in vivo models. aacrjournals.org

Unlike inhibitors that target DNA replication elongation, such as hydroxyurea, this compound does not induce a DNA damage checkpoint response, as evidenced by the lack of Chk1 and Chk2 phosphorylation. aacrjournals.orgresearchgate.net This suggests that by targeting the initiation step, this compound circumvents the activation of the S-phase checkpoint pathway that is often triggered by stalled replication forks. aacrjournals.orgaacrjournals.org This unique aspect of its mechanism may help to overcome resistance mechanisms that rely on DNA repair pathways. valuebasedcancer.com

Disruption of Minichromosome Maintenance Complex Component 2 (MCM2) Phosphorylation.

Modulation of Apoptotic and Survival Pathways

This compound has been shown to induce rapid and widespread apoptosis (programmed cell death) in cancer cells. aacrjournals.orgresearchgate.net This effect is independent of the p53 tumor suppressor status of the cells. aacrjournals.orgresearchgate.net The induction of apoptosis is observed through the activation of caspase 3 and an increase in the sub-G1 cell population, typically within a few hours of treatment. aacrjournals.orgresearchgate.net

Furthermore, the inhibition of CDK9 by this compound leads to the downregulation of the anti-apoptotic protein Mcl-1. aacrjournals.orgresearchgate.netvaluebasedcancer.com Mcl-1 is a crucial survival factor for many cancer cells, and its reduction likely contributes to the pro-apoptotic activity of this compound. aacrjournals.orgvaluebasedcancer.com The compound has also been reported to reduce the expression of another anti-apoptotic protein, XIAP. aacrjournals.org This modulation of key survival proteins represents an important facet of the compound's multi-pronged mechanism of action. aacrjournals.org

Data Tables

Table 1: Kinase Inhibition Profile of this compound

Target KinasePotencySelectivityReference
CDC7Low nMHigh aacrjournals.orgresearchgate.net
CDK9Significant Cross-ReactivityLower than CDC7 aacrjournals.orgresearchgate.net

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessEffectKey Molecular EventReference
DNA Replication InitiationInhibitionDisruption of MCM2 phosphorylation aacrjournals.orgresearchgate.netsmolecule.com
DNA Damage CheckpointNot InducedNo Chk1/Chk2 phosphorylation aacrjournals.orgresearchgate.net
ApoptosisInductionCaspase 3 activation, Mcl-1 & XIAP downregulation aacrjournals.orgresearchgate.netaacrjournals.org

Induction of Apoptosis in Cancer Cells (p53-Independent Mechanisms)

A critical feature of this compound is its ability to induce apoptosis in cancer cells irrespective of their p53 tumor suppressor protein status. aacrjournals.orgresearchgate.netescholarship.org This is a significant attribute, as mutations in the TP53 gene are common in human cancers, often leading to resistance to conventional therapies that rely on p53-mediated cell death pathways. ucsf.edu

Research has demonstrated that the anti-proliferative activity of this compound is maintained in cell lines resistant to various standard chemotherapeutic agents. aacrjournals.orgresearchgate.net The induction of apoptosis by this compound is rapid, with markers of programmed cell death, such as the activation of caspase-3 and an increase in the sub-G1 cell population, observable within just three hours of treatment. aacrjournals.orgresearchgate.net This p53-independent mechanism of action is consistent with observations made following the genetic depletion of Cdc7, which also results in apoptosis in tumor cells without functional p53. aacrjournals.orgresearchgate.net

Cellular Response to this compound p53 Status Outcome Supporting Evidence
Apoptosis InductionIndependentMaintained in p53-mutant and wild-type cellsRapid caspase-3 activation and sub-G1 accumulation aacrjournals.orgresearchgate.net
Anti-proliferative ActivityIndependentEffective in drug-resistant cell linesMaintained activity against cells resistant to 5-FU, cisplatin, gemcitabine, and doxorubicin (B1662922) aacrjournals.orgresearchgate.net

Downregulation of Myeloid Cell Leukemia 1 (Mcl-1)

A key component of the pro-apoptotic activity of this compound is its ability to downregulate the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1). aacrjournals.orgresearchgate.net This effect is attributed to the compound's inhibitory action on CDK9. aacrjournals.org CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of several genes, including those encoding for short-lived survival proteins like Mcl-1. nih.govencyclopedia.pub

By inhibiting CDK9, this compound effectively reduces the transcriptional output of the MCL-1 gene, leading to a decrease in the levels of the Mcl-1 protein. aacrjournals.orgnih.gov The downregulation of Mcl-1 is a significant contributor to the compound's antitumor activity, particularly in cancers that are dependent on this anti-apoptotic protein for their survival. aacrjournals.org This mechanism has been observed both in vitro in various cancer cell lines and in vivo in animal models, where Mcl-1 downregulation in tumor cells correlated with the antitumor efficacy of this compound. aacrjournals.org

Downregulation of X-linked Inhibitor of Apoptosis Protein (XIAP)

Further contributing to its pro-apoptotic profile, this compound has been implicated in the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a potent endogenous inhibitor of caspases, the key executioner enzymes in the apoptotic cascade. nih.govnih.gov By interfering with both the intrinsic and extrinsic apoptosis pathways, XIAP can render tumor cells resistant to programmed cell death. nih.govnih.gov The reduction of XIAP levels by agents like this compound can, therefore, lower the threshold for apoptosis induction and work synergistically with other cytotoxic drugs.

Influence on T-Cell Signaling Pathways

Beyond its direct effects on cancer cells, this compound also modulates signaling pathways within T-cells, which has significant implications for immune responses.

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

This compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), a critical event in the signaling cascade downstream of the T-cell receptor (TCR). nih.govencyclopedia.pub ERK phosphorylation is essential for T-cell activation, proliferation, and the execution of effector functions. researchgate.netfrontiersin.org By impeding this key signaling node, this compound can suppress T-cell activation phenomena. researchgate.net This inhibitory effect on ERK phosphorylation has been observed across different T-cell populations, indicating a mechanism that is independent of the cell cycle stage. frontiersin.org

T-Cell Signaling Event Effect of this compound Functional Consequence
ERK PhosphorylationInhibitionSuppression of T-cell activation and proliferation nih.govencyclopedia.pubresearchgate.net
NF-κB p105 IsoformDegradationRegulation of T-cell homeostasis nih.govencyclopedia.pub

Degradation of NF-κB p105 Isoform

In addition to its impact on the ERK pathway, this compound promotes the degradation of the p105 isoform of Nuclear Factor-kappa B (NF-κB). nih.govencyclopedia.pub The NF-κB precursor protein p105 acts as a cytoplasmic anchor for other NF-κB subunits and is also the source of the p50 subunit through processing. nih.govembopress.org Signal-induced degradation of p105, which is dependent on the IκB kinase (IKK) complex, leads to the release and formation of active NF-κB complexes. nih.govembopress.orgembopress.org The degradation of p105 is important for regulating T-cell homeostasis. nih.govencyclopedia.pub

Implications for T-Cell Activation Modulation

The combined effects of this compound on ERK phosphorylation and NF-κB p105 degradation have significant implications for the modulation of T-cell activation. nih.govencyclopedia.pub The suppression of T-cell activation and effector functions by this compound suggests its potential as a modulator of immune responses. researchgate.netsmolecule.com While this could be a concern for anti-tumor immunity, it also opens avenues for investigating its use in conditions characterized by excessive T-cell activity. researchgate.net The ability to influence T-cell metabolism and function is a key area of research for developing novel therapies for inflammatory and autoimmune diseases. vumc.orgmdpi.comnih.gov

Preclinical Efficacy Studies of Nms 1116354 in Cancer Models

In Vitro Anti-Proliferative and Pro-Apoptotic Activities

Laboratory studies using cancer cell lines have demonstrated the potent and broad-spectrum anti-cancer effects of NMS-1116354.

Broad-Spectrum Activity Across Cancer Cell Lines

This compound has shown significant anti-proliferative activity against a wide array of human cancer cell lines. In a large panel of 171 human cancer cell lines, representing both solid and hematological malignancies, this compound inhibited cancer cell proliferation with IC50 values under 1 µM in 99 of these lines. aacrjournals.org The compound was found to be particularly effective against lymphoma, multiple myeloma, and triple-negative breast cancer cell lines. aacrjournals.orgresearchgate.net This broad activity highlights its potential applicability across a diverse range of cancer types.

The mechanism of action involves the inhibition of DNA replication, which subsequently leads to p53-independent apoptosis during the S phase of the cell cycle. aacrjournals.org Furthermore, this compound has been observed to decrease the levels of the anti-apoptotic proteins Mcl-1 and XIAP, which may further enhance the apoptotic response in certain tumor contexts. aacrjournals.org The induction of apoptosis is rapid, with evidence of active caspase 3 and an increase in the sub-G1 cell population—hallmarks of apoptosis—observed within just three hours of treatment. aacrjournals.orgresearchgate.net

Interactive Data Table: In Vitro Activity of this compound

Cell Line Type Number of Cell Lines Tested Number of Sensitive Cell Lines (IC50 < 1 µM)

Efficacy in Chemotherapeutic-Resistant Cell Lines

A significant finding from preclinical studies is the retained efficacy of this compound in cancer cell lines that have developed resistance to conventional chemotherapy drugs. valuebasedcancer.com The activity of this compound was maintained in cell lines resistant to agents such as 5-fluorouracil (B62378) (5-FU), cisplatin, gemcitabine, and doxorubicin (B1662922). aacrjournals.orgresearchgate.net This suggests that this compound operates through a mechanism of action distinct from these standard chemotherapeutics, potentially offering a therapeutic option for patients with refractory cancers. valuebasedcancer.com

Differential Sensitivity in Normal versus Cancer Cells

Preclinical evidence indicates that this compound exhibits a selective cytotoxic effect on cancer cells while sparing normal cells. aacrjournals.org Studies have shown that while this compound induces apoptosis in cancer cells, it does not cause cell death in normal human fibroblasts. valuebasedcancer.com In normal cells, the inhibition of CDC7 appears to trigger a cell-cycle checkpoint, leading to a reversible arrest at the G1-S boundary, an increase in p53 protein levels, and the induction of the cyclin-dependent kinase inhibitor p21. aacrjournals.org This differential response is a key feature of inhibitors targeting proteins involved in DNA replication initiation and suggests a favorable therapeutic window for this compound. aacrjournals.org

Absence of DNA Damage Checkpoint Induction

Unlike many conventional chemotherapy drugs that inhibit the elongation phase of DNA replication and subsequently activate the DNA damage response checkpoint, this compound targets the initiation step. valuebasedcancer.com As a result, it does not induce the DNA damage checkpoint response, as evidenced by the lack of Chk1 and Chk2 phosphorylation. aacrjournals.orgresearchgate.net This unique mechanism of action, which mirrors the effects of genetically silencing CDC7, allows the compound to induce apoptosis without activating the Chk1-dependent pathway that is typically triggered by replication blocks. aacrjournals.org

In Vivo Anti-Tumor Efficacy in Xenograft and Transgenic Models

The promising in vitro results have been further substantiated by in vivo studies in animal models of cancer.

Efficacy as a Single Agent

This compound has demonstrated significant single-agent anti-tumor activity in various preclinical models, including those for solid tumors. aacrjournals.org Oral administration of the compound has led to tumor regression in different preclinical cancer models. aacrjournals.orgmedkoo.com Studies in colon cancer xenograft models have shown that this compound produces anti-tumor activity. aacrjournals.orgnih.gov This efficacy as a standalone agent in animal models provides strong support for its potential as a monotherapy in clinical settings. aacrjournals.org

Solid Tumor Models (e.g., Breast, Colon, Ovarian, Prostate Carcinoma)

Preclinical investigations have shown that this compound possesses potent antitumor activity in several in vivo models of solid tumors. valuebasedcancer.com Administration of the compound to tumor-bearing animals resulted in significant tumor growth inhibition and, in some cases, tumor regression. aacrjournals.org

The efficacy of this compound has been observed in the following solid tumor models:

Breast Cancer: The compound induced tumor regression in xenograft models of human breast cancer. aacrjournals.orgresearchgate.net Notably, in a carcinogen-induced rat mammary tumor model (DMBA model), this compound led to tumor regression in 7 out of 10 treated animals. aacrjournals.orgresearchgate.net Breast cancer cell lines, particularly triple-negative types, were found to be especially sensitive to the compound. aacrjournals.org

Colon Cancer: Potent tumor growth inhibition was seen in xenograft models of human colon cancer. aacrjournals.orgresearchgate.netsmolecule.com

Ovarian Carcinoma: this compound was effective in inducing tumor growth inhibition and regression in human ovarian cancer xenograft models. aacrjournals.orgresearchgate.net

Prostate Carcinoma: Efficacy was also demonstrated in the transgenic TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) model of prostate carcinoma. aacrjournals.orgresearchgate.net

Efficacy of this compound in Preclinical Solid Tumor Models

Cancer TypeModel TypeObserved EffectReference
Breast CancerHuman XenograftTumor regression aacrjournals.orgresearchgate.net
Breast CancerRat DMBA-induced Mammary TumorTumor regression in 70% of animals aacrjournals.orgresearchgate.net
Colon CancerHuman XenograftPotent tumor growth inhibition aacrjournals.orgresearchgate.netsmolecule.com
Ovarian CarcinomaHuman XenograftTumor growth inhibition and regression aacrjournals.orgresearchgate.net
Prostate CarcinomaTransgenic TRAMP ModelTumor growth inhibition and regression aacrjournals.orgresearchgate.net
Hematological Malignancy Models (e.g., Acute Myeloid Leukemia, Multiple Myeloma)

This compound has shown considerable activity in preclinical models of hematological cancers. valuebasedcancer.com Its dual mechanism of inhibiting Cdc7 and downregulating Mcl-1 is particularly relevant for these malignancies, as Mcl-1 is a key survival factor in several blood cancers. valuebasedcancer.comaacrjournals.org

Acute Myeloid Leukemia (AML): In animal models of AML, treatment with this compound led to increased survival time and induced tumor regressions. aacrjournals.orgresearchgate.netresearchgate.net

Multiple Myeloma: Similar to the findings in AML, the compound also demonstrated the ability to increase survival and cause tumor regression in animal models of multiple myeloma. aacrjournals.orgresearchgate.netresearchgate.net In vitro studies showed that multiple myeloma cell lines were particularly sensitive to this compound. aacrjournals.org

Efficacy of this compound in Preclinical Hematological Malignancy Models

Cancer TypeModel TypeObserved EffectReference
Acute Myeloid Leukemia (AML)Animal ModelIncreased survival time, tumor regression aacrjournals.orgresearchgate.netresearchgate.net
Multiple MyelomaAnimal ModelIncreased survival time, tumor regression aacrjournals.orgresearchgate.netresearchgate.net

Synergistic Effects in Combination with Standard Chemotherapeutics

A key aspect of the preclinical evaluation of this compound is its potential for use in combination therapies. valuebasedcancer.com Drug combination studies have revealed that this compound can act synergistically with several approved chemotherapeutic agents, enhancing their antitumor effects. aacrjournals.org This synergy opens a potential path for its clinical development in combination with standard drugs. aacrjournals.org

Synergy with Irinotecan, Docetaxel, Gemcitabine, 5-Fluorouracil

In both in vitro and in vivo studies, this compound demonstrated synergistic effects when combined with several standard chemotherapeutics used for solid tumors. aacrjournals.org These include:

Irinotecan: A topoisomerase I inhibitor.

Docetaxel: A taxane (B156437) microtubule inhibitor.

Gemcitabine: An antimetabolite.

5-Fluorouracil (5-FU): An antimetabolite.

The activity of this compound was notably maintained in cell lines that had developed resistance to agents like 5-FU and gemcitabine, suggesting its potential to overcome certain mechanisms of drug resistance. aacrjournals.org

Synergy with Bortezomib

In addition to traditional chemotherapeutics, this compound has also shown synergistic effects when combined with the targeted agent Bortezomib. aacrjournals.org Bortezomib is a proteasome inhibitor widely used in the treatment of multiple myeloma. This observed synergy in preclinical models suggests a promising combination strategy for this specific hematological malignancy. aacrjournals.org

Synergistic Combinations with this compound

Combination AgentAgent ClassStudy TypeReference
IrinotecanTopoisomerase I InhibitorIn vitro & In vivo aacrjournals.org
DocetaxelMicrotubule InhibitorIn vitro & In vivo aacrjournals.org
GemcitabineAntimetaboliteIn vitro & In vivo aacrjournals.org
5-Fluorouracil (5-FU)AntimetaboliteIn vitro & In vivo aacrjournals.org
BortezomibProteasome InhibitorIn vitro & In vivo aacrjournals.org

Pharmacological Profile of Nms 1116354 in Preclinical Settings

Pharmacokinetics

Pharmacokinetics, the study of drug absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating a new chemical entity. Preclinical animal models are essential for determining a drug's potential for oral bioavailability and for providing initial insights into its in vivo pharmacokinetic parameters.

Oral Bioavailability in Animal Models

NMS-1116354 has been described as an orally bioavailable inhibitor of Cdc7 kinase. researchgate.netresearchgate.netmedkoo.com Preclinical research indicates that the compound possesses excellent oral bioavailability in mice, a feature that supported its advancement into further studies. researchgate.net However, specific quantitative data from preclinical animal models, such as the peak plasma concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and the absolute oral bioavailability percentage, are not available in the reviewed literature.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Animal Models

Animal ModelCmaxTmaxt1/2Oral Bioavailability (%)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Pharmacodynamics

Pharmacodynamics focuses on the biochemical and physiological effects of a drug on the body. For this compound, several biomarkers have been identified to assess its target engagement and the modulation of downstream pathways in preclinical settings.

Biomarkers of Target Engagement and Modulation

The primary target of this compound is the serine-threonine kinase Cdc7. The inhibition of this kinase leads to downstream effects that can be measured to confirm the drug's activity in vivo.

The phosphorylation of the minichromosome maintenance complex component 2 (MCM2) is a critical step in the initiation of DNA replication, a process directly regulated by Cdc7 kinase. researchgate.net Specifically, Cdc7 phosphorylates MCM2 at Serine 40 (pSer40-Mcm2). researchgate.net In preclinical studies, the inhibition of pSer40-Mcm2 has been established as a specific biomarker of this compound's Cdc7 kinase activity. researchgate.net Ex-vivo analysis of mouse xenografts treated with this compound demonstrated a dose-dependent inhibition of Mcm2 phosphorylation in both tumor and skin tissues after single and repeated administrations. researchgate.net This supports the use of Mcm2 phosphorylation as a reliable pharmacodynamic biomarker for assessing the in vivo activity of this compound. researchgate.net

In addition to its primary activity against Cdc7, this compound has been found to inhibit cyclin-dependent kinase 9 (Cdk9). researchgate.net This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1. researchgate.net The reduction of Mcl-1 protein levels is considered a secondary mechanism of action that may contribute to the antitumor activity of this compound, particularly in cancers that rely on Mcl-1 for survival. researchgate.net In preclinical models, Mcl-1 downregulation was observed in the white blood cells of treated mice and in tumor cells of hematological cancer models. researchgate.net Notably, in these models, the downregulation of Mcl-1 correlated with the antitumor activity of the compound, establishing it as a key biomarker of target modulation. researchgate.net

Treatment with this compound has been shown to modulate the expression of a specific set of genes that are regulated by Cdc7. researchgate.net This distinct gene signature serves as a comprehensive biomarker of the compound's activity. Analysis of skin and tumor tissues from mouse xenografts treated with this compound confirmed the modulation of this gene signature. researchgate.net The identification of this specific set of regulated genes provides a molecular fingerprint of this compound's action and has been proposed as a biomarker for use in clinical trials to assess target modulation in both tumor and surrogate tissues like skin and blood. researchgate.net

Mcl-1 Downregulation as a Biomarker.

Preclinical Tolerability and Safety Considerations (Non-Human)

The preclinical evaluation of this compound focused on establishing its tolerability and safety profile in non-human systems prior to clinical investigation. These studies were designed to identify potential on-target and off-target toxicities, assess genotoxic potential, and understand the compound's effects on normal versus cancerous cells.

Research indicates that the inhibition of Cell Division Cycle 7 (CDC7) kinase, the primary target of this compound, can have differential effects on normal and tumor cells. researchgate.net In preclinical models, depletion of CDC7 in normal human fibroblasts reportedly led to a reversible cell-cycle arrest, whereas in cancer cells, it resulted in p53-independent apoptosis. researchgate.netaacrjournals.org This suggests a potential therapeutic window, with cancer cells being more susceptible to the cytotoxic effects of CDC7 inhibition. researchgate.net Studies with this compound showed that the compound induces apoptosis in cancer cells but does not cause cell death in normal fibroblasts. Furthermore, the compound demonstrated significant single-agent antitumor activity with tumor regression in various preclinical solid tumor models following oral administration, reportedly without overt toxic effects. researchgate.net

Despite these initial findings, the clinical development of this compound was halted, with two Phase 1 trials in patients with advanced solid tumors being terminated early. nih.govnih.govnih.gov While the specific toxicological data from these human trials are not fully disclosed in the available literature, issues with tolerability are often a reason for the early termination of clinical studies for kinase inhibitors. researchgate.netnih.gov Problems with achieving a favorable balance between efficacy and toxicity are a known challenge for the class of CDC7 inhibitors. researchgate.net

In Vitro Selectivity and Off-Target Profile

To characterize its specificity, this compound was screened against a large panel of protein kinases. This is a standard in vitro safety pharmacology approach to identify potential off-target activities that could lead to adverse effects. europeanpharmaceuticalreview.com The screening revealed that this compound is a highly selective inhibitor. aacrjournals.org In a panel of over 50 kinases, the only significant cross-reactivity observed was with Cyclin-Dependent Kinase 9 (CDK9). aacrjournals.org The inhibition of CDK9 is believed to contribute to the compound's mechanism of action by causing the downregulation of the pro-survival protein Mcl-1. aacrjournals.orgnih.gov

Table 1: In Vitro Kinase Selectivity Profile of this compound
Target KinaseScreening Panel SizeObserved ActivityReference
CDC7>50 KinasesPrimary Target (Potent, low nM inhibition) aacrjournals.org
CDK9>50 KinasesSignificant Cross-reactivity aacrjournals.org
Other Kinases>50 KinasesNo other significant cross-reactivity noted aacrjournals.org

Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety evaluation to determine if a compound can cause damage to genetic material. According to a patent filing, this compound was evaluated in genotoxicity studies and was found to be negative. googleapis.com This suggests that, under the specific in vitro test conditions used, the compound did not show potential for causing gene mutations or chromosomal damage. googleapis.com

Table 2: Summary of Preclinical Genotoxicity Findings for this compound
Assay TypeResultImplicationReference
Genotoxicity StudiesNegativeNo evidence of mutagenic or clastogenic potential in the conducted non-clinical assays. googleapis.com

In Vivo Observations

In vivo preclinical studies provided further insights into the compound's tolerability. In mouse xenograft models, ex-vivo analysis of tissues from treated mice, such as skin and tumors, demonstrated dose-dependent inhibition of Mcm2 phosphorylation, a biomarker of CDC7 activity. aacrjournals.org This confirmed target engagement in living organisms. In these animal models, this compound was reported to have potent anti-cancer activity and also led to the down-regulation of Mcl-1 in white blood cells. aacrjournals.org

Chemical Synthesis and Structure Activity Relationship Sar

Discovery and Lead Identification Strategies (High-Throughput Screening)

The initial identification of the chemical class to which NMS-1116354 belongs was accomplished through high-throughput screening (HTS). aacrjournals.org This large-scale, automated process enabled the rapid testing of a vast number of compounds to identify those with inhibitory activity against the target kinase. sygnaturediscovery.comnih.gov At Nerviano Medical Sciences Srl, a biochemical kinase assay was utilized in an HTS campaign, which successfully identified the 2-heteroaryl-pyrrolopyridones as a promising chemical class of ATP-competitive inhibitors for the cell division cycle 7 (CDC7) kinase. aacrjournals.org The integration of medicinal chemistry, biology, and advanced automation is central to HTS, allowing for the efficient analysis of extensive compound libraries. sygnaturediscovery.comsygnaturediscovery.com The data generated from such screenings are crucial for identifying "hits"—compounds that exhibit the desired biological activity and serve as the starting point for further drug development. sygnaturediscovery.comgardp.org

The process of HTS involves several key stages, including the development of robust assays, the use of reliable automation for liquid handling and data acquisition, and the careful management of compound libraries. sygnaturediscovery.comyoutube.com The goal is to generate high-quality data that can reliably identify promising chemical series for subsequent lead optimization. nih.gov For the discovery of the precursors to this compound, the HTS campaign was designed to pinpoint compounds that could effectively compete with ATP for binding to the CDC7 kinase. aacrjournals.org

Pyrrolopyridinone Chemical Class

This compound belongs to the pyrrolopyridinone chemical class. aacrjournals.org This specific heterocyclic scaffold forms the core structure of the molecule. The initial discovery of 2-heteroaryl-pyrrolopyridones as potent ATP-competitive inhibitors of CDC7 kinase was a significant breakthrough. aacrjournals.org This class of compounds provided a solid foundation for further medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties. The pyrrolopyridinone core is a key structural feature that allows the molecule to fit into the ATP-binding pocket of the target kinases. aacrjournals.orgnih.gov

Structural Basis for CDC7 and CDK9 Kinase Inhibition

This compound functions as a dual inhibitor, targeting both CDC7 and cyclin-dependent kinase 9 (CDK9). smolecule.comresearchgate.net Its mechanism of action is based on competitive inhibition at the ATP-binding site of these kinases. smolecule.com By occupying this pocket, this compound prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation of downstream target proteins. smolecule.com

For CDC7, the primary substrate is the minichromosome maintenance complex component 2 (MCM2). smolecule.comcancer.gov The phosphorylation of MCM2 by CDC7 is a critical step for the initiation of DNA replication. cancer.govmedkoo.com By inhibiting this process, this compound effectively halts the start of DNA synthesis, leading to cell cycle arrest. smolecule.com

Structure-Activity Relationship Studies and Lead Optimization

For the development of this compound, medicinal chemists synthesized and tested a series of analogues, each with slight structural modifications to the initial pyrrolopyridinone hits. oncodesign-services.comexcelra.com This iterative process of design, synthesis, and biological testing allowed researchers to understand which parts of the molecule were essential for activity and which could be modified to improve its profile. gardp.org These optimization efforts ultimately led to the selection of this compound, a compound with potent inhibitory activity against both CDC7 and CDK9, and favorable properties for further development. aacrjournals.orgresearchgate.net The detailed SAR studies for this series elucidated the specific substitutions on the pyrrolopyridinone core that maximized kinase inhibition and cellular potency. aacrjournals.org

Methodological Approaches in Nms 1116354 Research

Biochemical Kinase Assays

Biochemical kinase assays are fundamental in determining the direct inhibitory effect of a compound on its target enzyme. For NMS-1116354, these assays are crucial for quantifying its potency against Cdc7 and Cdk9 kinases. Typically, these assays involve incubating the purified kinase with its specific substrate and ATP, in the presence of varying concentrations of the inhibitor.

One common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. thermofisher.comrevvity.com This technique measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal that is proportional to kinase activity. The concentration of this compound that inhibits 50% of the kinase activity (IC50) can then be determined. For instance, this compound has been shown to be a potent, ATP-competitive dual inhibitor of Cdc7 and CDK9 with IC50 values of 10 nM and 34 nM, respectively, in cell-free assays. selleckchem.com

Another approach is the microfluidic mobility shift assay, which separates the phosphorylated product from the non-phosphorylated substrate based on changes in their electrophoretic mobility. nanosyn.com The enzyme, substrate, ATP, and inhibitor are incubated together, and the reaction products are then analyzed on a microfluidic chip. nanosyn.com The ratio of phosphorylated to non-phosphorylated substrate provides a measure of enzyme activity and, consequently, the inhibitory potency of the compound.

These assays are critical for initial characterization, confirming target engagement, and determining the selectivity of the inhibitor against a panel of other kinases.

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of a compound within a biological context, providing insights into its cellular mechanism of action, potency, and potential therapeutic applications. eurofins.com

Cell Proliferation and Viability Assays

To assess the anti-cancer activity of this compound, cell proliferation and viability assays are widely used. These assays measure the ability of the compound to inhibit the growth of cancer cell lines. Common methods include:

MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. rndsystems.comsigmaaldrich.com Viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells. sigmaaldrich.com

ATP-Based Assays: The amount of ATP in a cell is directly proportional to the number of viable cells. Luminescent assays that quantify ATP levels are highly sensitive and can be used to determine the effect of this compound on cell viability. sigmaaldrich.com

Resazurin (B115843) Assay: This fluorescent assay measures the reduction of resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells. rndsystems.com

Research has shown that this compound inhibits the proliferation of a broad panel of cancer cell lines, with IC50 values often below 1 µM in many cases. aacrjournals.org It has demonstrated particular sensitivity in cell lines derived from lymphoma, multiple myeloma, and triple-negative breast cancer. aacrjournals.org Notably, its activity is independent of the p53 tumor suppressor status and is maintained in cell lines resistant to conventional chemotherapy agents like 5-FU, cisplatin, gemcitabine, and doxorubicin (B1662922). aacrjournals.org

Apoptosis and Cell Cycle Analysis

To understand the mechanism by which this compound inhibits cell proliferation, apoptosis and cell cycle analyses are performed. These studies have revealed that the compound induces rapid and significant apoptosis (programmed cell death) in cancer cells. aacrjournals.orgaacrjournals.org

Key methods include:

Flow Cytometry for Sub-G1 Analysis: This technique is used to quantify the fraction of cells with a DNA content less than that of G1 phase cells, which is a hallmark of apoptosis. Treatment with this compound leads to a significant accumulation of cells in the sub-G1 population. aacrjournals.org

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3, are used to confirm the induction of apoptosis. This compound treatment has been shown to induce active caspase-3. aacrjournals.org

Cell Cycle Analysis: By staining cells with a DNA-intercalating dye like propidium (B1200493) iodide and analyzing them by flow cytometry, the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be determined. Inhibition of Cdc7, a key regulator of the initiation of DNA replication, is expected to cause an S-phase arrest. aacrjournals.org

Studies have demonstrated that this compound induces apoptosis within hours of treatment. aacrjournals.orgresearchgate.net This effect is observed to be independent of p53 status, which is a significant advantage as p53 is frequently mutated in human cancers. aacrjournals.orgaacrjournals.org

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is a crucial technique used to detect and quantify specific proteins in a cell lysate. In the context of this compound research, it is used to:

Confirm Target Inhibition: A key downstream target of Cdc7 kinase is the Minichromosome Maintenance Complex Component 2 (MCM2). medkoo.comcancer.gov Western blotting with antibodies specific for phosphorylated MCM2 (e.g., pSer40-Mcm2) is used to demonstrate that this compound inhibits Cdc7 activity in cells. aacrjournals.org The inhibition of MCM2 phosphorylation by this compound occurs at concentrations consistent with those required for inhibiting cell proliferation and inducing apoptosis. aacrjournals.org

Investigate Downstream Signaling Pathways: Researchers use western blotting to examine the effect of this compound on the expression and phosphorylation status of proteins involved in cell survival and apoptosis. For example, it has been shown that this compound treatment leads to the downregulation of the anti-apoptotic protein Mcl-1. aacrjournals.orgresearchgate.net This is consistent with the compound's inhibitory activity against Cdk9, which is known to regulate Mcl-1 expression. researchgate.net The expression of other proteins like XIAP can also be assessed. aacrjournals.org

Assess DNA Damage Response: Unlike many conventional chemotherapeutics that induce a DNA damage response, this compound does not typically induce the phosphorylation of checkpoint kinases like Chk1 and Chk2, as determined by western blotting. aacrjournals.org This highlights its distinct mechanism of action, targeting the initiation of DNA replication rather than causing DNA damage during elongation. valuebasedcancer.com

Genetic Perturbation Studies (e.g., siRNA)

In the context of this compound research, siRNA targeting Cdc7 is used to mimic the effects of the chemical inhibitor. aacrjournals.org By comparing the cellular phenotype induced by this compound with that caused by Cdc7 siRNA, researchers can confirm that the compound's activity is on-target. Studies have shown that the effects of this compound treatment, such as the induction of p53-independent apoptosis, largely recapitulate the effects observed after the genetic depletion of Cdc7 using siRNA. aacrjournals.org This provides strong evidence that Cdc7 is a key mediator of the compound's anti-cancer activity.

In Vivo Preclinical Models

To evaluate the therapeutic potential of this compound in a whole-organism setting, various in vivo preclinical models are utilized. These models are critical for assessing the compound's anti-tumor efficacy, pharmacokinetic properties, and tolerability.

Commonly used models include:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. aacrjournals.org Once tumors are established, the animals are treated with this compound, and tumor growth is monitored over time. These studies have demonstrated that oral administration of this compound leads to potent tumor growth inhibition and even tumor regression in xenograft models of human breast, colon, and ovarian cancers. aacrjournals.orgresearchgate.net

Transgenic Mouse Models: These models, such as the TRAMP model for prostate carcinoma, spontaneously develop tumors due to the expression of an oncogene. aacrjournals.org The use of such models provides a more physiologically relevant setting to test the efficacy of this compound. Potent anti-tumor activity has been observed in the TRAMP model. aacrjournals.org

Carcinogen-Induced Tumor Models: In these models, tumors are induced by exposing animals to a carcinogen. For instance, the DMBA-induced rat mammary tumor model has been used to evaluate this compound, where it induced tumor regression in a significant proportion of the treated animals. aacrjournals.orgresearchgate.net

Hematological Malignancy Models: The efficacy of this compound has also been demonstrated in animal models of acute myeloid leukemia (AML) and multiple myeloma, where it increased survival time and induced tumor regressions. aacrjournals.orgresearchgate.net

In these in vivo studies, ex-vivo analysis of tumors and surrogate tissues (like skin and white blood cells) is often performed. aacrjournals.org This includes measuring the phosphorylation of MCM2 to confirm target engagement in the animal and assessing the modulation of gene expression signatures associated with Cdc7 inhibition. aacrjournals.org Furthermore, the downregulation of Mcl-1 has been observed in treated mice, correlating with anti-tumor activity in some models. aacrjournals.orgresearchgate.net These preclinical in vivo studies have consistently shown that this compound has potent single-agent anti-cancer activity across a range of solid and hematological cancer models. aacrjournals.orgvaluebasedcancer.com

Omics-Based Approaches for Biomarker Identification (e.g., Gene Signature)

Omics-based strategies, which permit a comprehensive analysis of a complete set of biological molecules, have been central to identifying biomarkers for this compound's activity. These approaches facilitate the discovery of molecular indicators that can be measured to confirm the compound is engaging with its intended targets in both tumor and surrogate tissues. researchgate.netebi.ac.uk

Detailed Research Findings:

In the study of this compound, omics analyses have been instrumental in confirming its dual mechanism of action. researchgate.net Key biomarkers have been identified that signal the compound's engagement with its targets. These include the inhibition of Mcm2 phosphorylation and the downregulation of the anti-apoptotic protein Mcl-1. aacrjournals.org The phosphorylation of minichromosome maintenance complex component 2 (Mcm2) is a critical step for the initiation of DNA replication and is uniquely dependent on Cdc7 kinase. researchgate.netcancer.gov Therefore, a reduction in phosphorylated Mcm2 serves as a direct pharmacodynamic biomarker for Cdc7 inhibition by this compound.

Furthermore, ex-vivo analysis of mouse xenografts following treatment with this compound revealed the modulation of a specific group of genes regulated by Cdc7. researchgate.net This led to the development of a "specifically identified gene signature." researchgate.netaacrjournals.org This gene signature, along with Mcm2 phosphorylation and Mcl-1 downregulation, is proposed for use as a biomarker of target modulation in clinical trials. researchgate.netaacrjournals.org These markers can be monitored in both tumor tissue and more accessible surrogate tissues like skin and blood. researchgate.net The identification of this gene signature underscores the power of transcriptomics to provide a detailed snapshot of the cellular response to this compound.

Biomarker TypeBiomarkerSignificance in this compound ResearchTissue for Measurement
Protein Modification Inhibition of Mcm2 PhosphorylationDirect indicator of Cdc7 kinase inhibition, confirming target engagement. researchgate.netaacrjournals.orgTumor, Skin, Blood researchgate.net
Protein Level Mcl-1 DownregulationConfirms the dual mechanism of action, particularly the Cdk9 inhibition, and potential for inducing apoptosis. researchgate.netaacrjournals.orgTumor, Blood researchgate.net
Transcriptomic Specifically Identified Gene SignatureProvides a multi-gene readout of the downstream effects of Cdc7 inhibition. researchgate.netaacrjournals.orgTumor, Skin researchgate.net

Computational Approaches (e.g., Molecular Docking)

Computational approaches, including molecular modeling, are vital for understanding the interactions between a small molecule inhibitor and its protein target at an atomic level. For kinase inhibitors like this compound, these methods can predict binding modes, rationalize selectivity, and guide the design of more potent and specific compounds.

Detailed Research Findings:

This compound is known to function as an ATP-competitive inhibitor of Cdc7 kinase. aacrjournals.orgsmolecule.com This mechanism implies that the compound binds to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. While specific molecular docking or crystallography studies for this compound were not detailed in the reviewed literature, the known mechanism of action strongly suggests that such computational modeling would be a key component of its discovery and development process.

For other Cdc7 inhibitors, computational techniques have been explicitly mentioned as a way to explore their potential binding modes. researchgate.net For instance, molecular modeling studies have been performed using the crystal structure of Cdc7 kinase in complex with other inhibitors to understand the specific interactions that govern binding. researchgate.net Given that this compound is a highly selective inhibitor with cross-reactivity primarily observed only for CDK9, computational models would be essential to elucidate the structural features of the kinase's active site that confer this specificity. aacrjournals.org These approaches allow researchers to visualize how the inhibitor fits into the ATP pocket and which amino acid residues it interacts with, providing a rationale for its potent inhibitory activity. researchgate.net

Future Directions in Nms 1116354 Research

Elucidation of Comprehensive Signaling Network Interactions

Future research will focus on comprehensively mapping the signaling networks affected by NMS-1116354 beyond its primary targets, CDC7 and CDK9. smolecule.com While the inhibition of CDC7 disrupts DNA replication and the inhibition of CDK9 leads to the downregulation of key survival proteins like Mcl-1, the broader impact on cellular signaling is not fully understood. researchgate.netvaluebasedcancer.com

Studies have indicated that this compound can influence signal transduction downstream of T cell receptors by inhibiting pathways involving extracellular signal-regulated kinases (ERK) and other cyclin-dependent kinases (CDKs). smolecule.commdpi.comresearchgate.net A deeper understanding of these off-target effects is crucial. Investigating the compound's impact on various kinase pathways, transcription factor activity, and metabolic pathways will provide a more complete picture of its mechanism of action. This knowledge will be instrumental in identifying potential synergistic drug combinations and predicting both on-target and off-target effects.

Table 1: Known and Investigated Signaling Interactions of this compound

Target/PathwayEffect of InhibitionImplication in Cancer
Primary Targets
CDC7Inhibition of DNA replication initiation, leading to apoptosis. valuebasedcancer.commedkoo.comOverexpressed in many cancers, crucial for proliferation. smolecule.comepo.org
CDK9Downregulation of anti-apoptotic proteins like Mcl-1. researchgate.netvaluebasedcancer.comPromotes survival of cancer cells. researchgate.netmdpi.com
Other Interacting Pathways
ERK PathwayInhibition of phosphorylation downstream of the T cell receptor. mdpi.comresearchgate.netInvolved in cell proliferation and survival.
T Cell Receptor SignalingAffects T cell activation and homeostasis. mdpi.comresearchgate.netModulates the immune response to tumors.

Further Preclinical Exploration of Combination Therapies

Preclinical studies have already shown that this compound is synergistic when combined with other approved drugs. valuebasedcancer.com Future research should expand on these findings by systematically evaluating a wider range of combination therapies. Given that this compound shows activity in cell lines resistant to conventional agents like cisplatin, exploring its use with other standard-of-care chemotherapies is a priority. valuebasedcancer.comaacrjournals.org

Furthermore, combining this compound with targeted therapies could be a promising strategy. For instance, its ability to down-regulate Mcl-1 suggests potential synergy with BCL-2 inhibitors in hematological malignancies. researchgate.netvaluebasedcancer.com Investigating combinations with inhibitors of other cell cycle kinases or DNA damage response proteins could also yield beneficial outcomes. epo.org The goal is to identify combinations that are more efficacious and less toxic than monotherapy. epo.org

Characterization of Resistance Mechanisms in Preclinical Models

A critical area of future investigation is the characterization of potential resistance mechanisms to this compound in preclinical models. While it has shown effectiveness in cell lines resistant to other chemotherapies, understanding how cancer cells might eventually evade its effects is crucial for long-term therapeutic success. valuebasedcancer.comaacrjournals.org

This research should involve generating this compound-resistant cancer cell lines and employing genomic, transcriptomic, and proteomic analyses to identify the molecular changes that confer resistance. Potential mechanisms could include mutations in the drug's targets (CDC7 or CDK9), upregulation of bypass signaling pathways, or alterations in drug metabolism and efflux. Identifying these mechanisms will enable the development of strategies to overcome resistance, such as rational combination therapies or the design of next-generation inhibitors. nervianoms.com

Advanced Biomarker Discovery for Response Prediction (Preclinical)

To facilitate patient stratification in future clinical trials, the discovery of predictive biomarkers for this compound response is paramount. nih.gov While its activity appears to be independent of p53 status, other molecular markers may correlate with sensitivity. researchgate.netaacrjournals.org

Future preclinical research should leverage large panels of characterized cancer cell lines and patient-derived xenograft (PDX) models to identify genomic, transcriptomic, or proteomic signatures associated with sensitivity or resistance to this compound. nervianoms.comnih.gov For example, the phosphorylation of Mcm2 (pSer40-Mcm2) has been identified as a specific biomarker of Cdc7 kinase activity in cells and could be further evaluated as a pharmacodynamic biomarker. researchgate.netaacrjournals.org The expression levels of CDC7 and CDK9, as well as the status of downstream signaling components, should also be investigated as potential predictive markers. nih.govnih.gov

Table 2: Potential Preclinical Biomarkers for this compound

Biomarker TypePotential MarkerRationale
Pharmacodynamic Phosphorylated Mcm2 (pMCM2)Direct downstream target of CDC7, indicates target engagement. researchgate.netncl.ac.uk
Mcl-1 expressionDownregulated by CDK9 inhibition, indicates target engagement. researchgate.netaacrjournals.org
Predictive CDC7/CDK9 expression levelsHigh expression may indicate dependence on these kinases. smolecule.comnih.gov
KRAS mutation statusSome studies suggest differential activity, though statistical significance is debated. sellerslab.org
p53 mutation statusActivity appears to be independent of p53 status, broadening potential applications. researchgate.netunl.edu

Investigating Immunomodulatory Effects in Preclinical Immuno-Oncology Models

The interplay between cancer therapies and the immune system is a rapidly growing area of research. jfda-online.com Given that this compound has been shown to affect T cell signaling, investigating its immunomodulatory effects in preclinical immuno-oncology models is a critical future direction. mdpi.comresearchgate.net

Research should aim to determine whether this compound can enhance anti-tumor immunity, either directly or by making cancer cells more susceptible to immune attack. nervianoms.commdpi.com This could involve assessing its impact on the tumor microenvironment, including the infiltration and activation of various immune cell populations such as T cells and natural killer (NK) cells. nih.govresearchgate.net Furthermore, exploring the combination of this compound with immune checkpoint inhibitors or other immunotherapies could reveal synergistic effects and pave the way for novel immuno-oncology strategies. nervianoms.com The potential for this compound to modulate T cell activation warrants careful investigation to understand both potential therapeutic benefits and any adverse immune-related effects. mdpi.comresearchgate.net

Q & A

Q. What is the molecular mechanism of action of NMS-1116354, and how can its CDC7 kinase inhibition be experimentally validated?

this compound is an orally bioavailable inhibitor of cell division cycle 7 homolog (CDC7) kinase, which phosphorylates MCM2 to initiate DNA replication. To validate its mechanism:

  • Use in vitro kinase assays with recombinant CDC7 and MCM2 substrates, measuring phosphorylation inhibition via Western blot or fluorescence-based assays. Include ATP-competitive controls to confirm binding specificity .
  • Employ cell-based models (e.g., CDC7-overexpressing tumor lines) to assess replication stress via γH2AX staining and apoptosis via Annexin V/PI flow cytometry. Compare dose-response curves to correlate kinase inhibition with phenotypic outcomes .

Q. What experimental models are appropriate for studying the antineoplastic effects of this compound?

  • Preclinical models :
  • In vitro: Use cancer cell lines with CDC7 overexpression or replication stress vulnerabilities (e.g., p53-deficient lines). Monitor proliferation via MTT assays and DNA replication via EdU incorporation .
  • In vivo: Xenograft models in immunocompromised mice, with pharmacokinetic profiling to ensure oral bioavailability. Measure tumor volume regression and survival endpoints .
    • Include controls for off-target effects by comparing wild-type and CDC7-knockdown cells .

Q. How should researchers design assays to quantify this compound’s potency and selectivity?

  • Potency : Calculate IC₅₀ values using dose-response curves in kinase activity assays (e.g., ADP-Glo™). Validate with cellular assays (e.g., EC₅₀ for apoptosis induction) .
  • Selectivity : Screen against a panel of 50–100 kinases (e.g., using KinomeScan) to identify off-target interactions. Cross-validate with CRISPR-Cas9 knockout models of CDC7 to confirm phenotype specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

  • Hypothesis-driven troubleshooting :
  • Assess bioavailability: Measure plasma and tumor drug levels via LC-MS to confirm target engagement .
  • Evaluate tumor microenvironment factors (e.g., hypoxia) that may alter CDC7 dependency using RNA-seq or spatial transcriptomics .
    • Use pharmacodynamic biomarkers (e.g., MCM2 phosphorylation status) to correlate drug exposure with biological effect .

Q. What methodologies are recommended for studying resistance mechanisms to this compound in cancer cells?

  • Long-term exposure : Generate resistant clones by culturing cells with incremental this compound doses. Perform whole-exome sequencing or CRISPR-Cas9 screens to identify mutations/pathways (e.g., compensatory ATR/CHK1 activation) .
  • Combinatorial screens : Test synergy with DNA damage repair inhibitors (e.g., PARP inhibitors) to overcome resistance .

Q. How can researchers optimize experimental design to evaluate this compound’s synergy with other antineoplastic agents?

  • Synergy quantification : Use the Chou-Talalay combination index (CI) method. Design experiments with fixed molar ratios (e.g., 1:1, 1:2) and analyze via CompuSyn software .
  • Mechanistic validation : Perform RNA-seq to identify pathway crosstalk (e.g., replication stress response genes) and validate via siRNA knockdown .

Q. What statistical approaches are critical for analyzing heterogeneous responses to this compound in patient-derived organoids (PDOs)?

  • Hierarchical clustering : Group organoids by response magnitude (e.g., apoptosis rate, replication fork stalling) and correlate with omics data (proteomics, genomics) .
  • Mixed-effects models : Account for intra- and inter-patient variability using tools like R’s lme4 package. Report 95% confidence intervals for effect sizes .

Methodological Considerations

Q. How should researchers address data reproducibility challenges in CDC7 inhibition studies?

  • Protocol standardization :
  • Predefine cell passage limits (e.g., <15 passages) and serum batch sources .
  • Use internal replication (e.g., triplicate runs across 3 independent experiments) .
    • Data transparency : Share raw data (e.g., kinase assay readouts) via repositories like Figshare, adhering to FAIR principles .

Q. What ethical and compliance frameworks apply to preclinical studies of this compound?

  • Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and power analysis .
  • For human-derived samples (e.g., PDOs), obtain IRB approval and document informed consent per Declaration of Helsinki protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.